Superior DOR Binding Affinity Relative to Closest In-Series Analogs
The target compound (Compound 1 in the published series) exhibits a pKi of 7.3 ± 0.1 (Ki = 52 nM) at the human DOR in a competitive radioligand binding assay, representing a 1.8-fold improvement over Compound 2 (pKi 7.0 ± 0.1, Ki 92 nM) and a 2.7-fold improvement over Compound 3 (pKi 6.9 ± 0.1, Ki 138 nM) [1]. The endogenous peptide Leu⁵-enkephalin served as the reference control (pKi 8.9 ± 0.1, Ki 1.4 nM) [1].
| Evidence Dimension | DOR binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi 7.3 ± 0.1 (Ki 52 nM); n=3 independent assays |
| Comparator Or Baseline | Compound 2: pKi 7.0 ± 0.1 (Ki 92 nM); Compound 3: pKi 6.9 ± 0.1 (Ki 138 nM); Leu⁵-enkephalin: pKi 8.9 ± 0.1 (Ki 1.4 nM) |
| Quantified Difference | 1.8-fold higher affinity vs Compound 2; 2.7-fold vs Compound 3 |
| Conditions | Competitive radioligand binding assay using [³H]-diprenorphine displacement on HEK293 cells expressing human DOR; data normalized to Leu⁵-enkephalin positive control |
Why This Matters
For procurement decisions, the 1.8–2.7-fold superior binding affinity translates to a lower concentration requirement in cellular and biochemical assays, directly impacting assay sensitivity and reagent cost-efficiency.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024 Jun;389(3):301-309. doi: 10.1124/jpet.123.001735. View Source
